molecular formula C12H13N3O3S B5689675 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5689675
M. Wt: 279.32 g/mol
InChI Key: GOZYJMVOWIJMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as MTB, is a chemical compound that has been studied extensively for its potential applications in scientific research. MTB is a heterocyclic compound that contains a thiadiazole ring and a benzamide group. The compound has shown promise in a variety of research areas, including neuroscience, cancer research, and drug discovery.

Mechanism of Action

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide's mechanism of action is not fully understood, but it is thought to involve the inhibition of MAO-B. MAO-B is an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can increase dopamine levels, which has been linked to improved cognitive function and reduced symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit MAO-B, 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its ability to inhibit MAO-B. This can be useful in studies of dopamine metabolism and Parkinson's disease. 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide's ability to induce cell cycle arrest and apoptosis in cancer cells also makes it a useful tool in cancer research.
One limitation of using 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner.

Future Directions

There are several potential future directions for research on 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide. One area of interest is the compound's potential applications in drug discovery. 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide's ability to inhibit MAO-B and induce cell cycle arrest and apoptosis in cancer cells make it a promising candidate for the development of new drugs.
Another area of interest is the compound's potential applications in neurodegenerative diseases other than Parkinson's disease. Studies have shown that 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a treatment for this condition.
Finally, more research is needed to fully understand 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide's mechanism of action and its potential applications in a variety of research areas.

Synthesis Methods

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-5-methylthiazole with chloroacetic acid to form 2-(carboxymethylthio)-5-methylthiazole. This compound is then reacted with hydrazine hydrate to form 2-(hydrazinocarbonylmethylthio)-5-methylthiazole. The final step involves the reaction of this compound with 4-methoxybenzoyl chloride to form 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide.

Scientific Research Applications

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied extensively for its potential applications in scientific research. One area of research where 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promise is in the field of neuroscience. Studies have shown that 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition can lead to an increase in dopamine levels, which has been linked to improved cognitive function and reduced symptoms of Parkinson's disease.
4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has also been studied for its potential applications in cancer research. Studies have shown that 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can inhibit the growth of cancer cells in vitro and in vivo. This inhibition is thought to be due to 4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide's ability to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-17-7-10-14-15-12(19-10)13-11(16)8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZYJMVOWIJMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

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